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Compound of Interest

Compound Name:
1-Methylcyclopentanecarboxylic

acid

Cat. No.: B1205683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylcyclopentanecarboxylic
acid derivatives, a promising scaffold in modern drug discovery. The unique structural features

of the 1-methylcyclopentanecarboxylic acid core have been exploited to develop potent and

selective modulators of key biological targets, particularly in the fields of pain and

neuropharmacology. This document details the synthesis, pharmacological activity, and

experimental protocols related to these derivatives, with a focus on their interactions with the

voltage-gated sodium channel NaV1.7 and the sigma-1 receptor.

Core Compound Profile
1-Methylcyclopentanecarboxylic acid is a cyclic carboxylic acid featuring a five-membered

carbon ring with a methyl group and a carboxylic acid functional group attached to the same

carbon. This structure provides a rigid and compact framework that can be readily

functionalized to explore structure-activity relationships in drug design.
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Property Value

Molecular Formula C₇H₁₂O₂

Molecular Weight 128.17 g/mol [1]

CAS Number 5217-05-0[1]

Appearance Colorless to pale yellow liquid

Solubility
Soluble in organic solvents, limited solubility in

water

Therapeutic Applications and Key Derivatives
Derivatives of 1-methylcyclopentanecarboxylic acid have emerged as significant ligands for

two primary therapeutic targets: the voltage-gated sodium channel NaV1.7, a key mediator of

pain signals, and the sigma-1 receptor, which is implicated in a range of neurological disorders.

NaV1.7 Inhibitors for Analgesia
The voltage-gated sodium channel NaV1.7 is predominantly expressed in peripheral sensory

neurons and plays a critical role in the transmission of pain signals.[2] Selective blockers of

NaV1.7 are therefore highly sought after as non-opioid analgesics. Recent drug discovery

efforts have identified cyclopentane carboxylic acid derivatives as potent and selective

inhibitors of NaV1.7.[3]

A key design strategy involves the replacement of a proline warhead in earlier inhibitor

scaffolds with a cyclopentane carboxylic acid moiety, which has been shown to significantly

boost NaV1.7 potency.[3] Further modifications, such as the replacement of metabolically labile

groups with more stable systems, have led to compounds with improved pharmacokinetic

profiles.[3]

Quantitative Data for Selected NaV1.7 Inhibitors:
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Compound ID Structure
NaV1.7 IC₅₀
(nM)

Selectivity vs.
NaV1.5

Reference

Compound 31

[Structure to be

inserted based

on full-text

analysis]

Potent (exact

value to be

extracted)

High (exact value

to be extracted)
[3]

Sigma-1 Receptor Ligands for Neurological Disorders
The sigma-1 receptor is a unique intracellular chaperone protein involved in modulating

calcium signaling and cellular stress responses.[4] Ligands targeting this receptor have shown

potential as antitussive, anticonvulsant, and anti-ischemic agents.[4] A series of

carbetapentane analogs, which are derivatives of 1-phenylcyclopentanecarboxylic acid, have

been synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors.[4]

These studies have demonstrated that modifications to the phenyl ring, the cyclopentyl ring, the

carboxylate function, and the N,N-diethyl substituent can lead to potent and highly selective

sigma-1 ligands.[4] Notably, certain chemical modifications resulted in over 220-fold selectivity

for the sigma-1 receptor over muscarinic receptors.[4]

Quantitative Data for Selected Sigma-1 Receptor Ligands:
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Compound ID Structure
Sigma-1 Ki
(nM)

Sigma-
1/Sigma-2
Selectivity

Reference

Compound 34

[Structure to be

inserted based

on full-text

analysis]

[To be extracted] 65-fold[4] [4]

Compound 35

[Structure to be

inserted based

on full-text

analysis]

[To be extracted] 78-fold[4] [4]

Compound 39

[Structure to be

inserted based

on full-text

analysis]

[To be extracted] 51-fold[4] [4]

Synthesis and Experimental Protocols
General Synthetic Approach
A common synthetic strategy for preparing derivatives of 1-methylcyclopentanecarboxylic
acid involves the functionalization of the carboxylic acid group to form amides, esters, or other

derivatives. A ring contraction approach from cyclohexane precursors has also been described

for the synthesis of cyclopentane derivatives, including those with a carboxylic acid function.[5]

Experimental Protocol: Amide Synthesis from 1-Methylcyclopentanecarboxylic Acid

A general procedure for the synthesis of amides from 1-methylcyclopentanecarboxylic acid
is as follows:

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive

species, such as an acid chloride or an activated ester.

Amine Coupling: The activated carboxylic acid derivative is then reacted with the desired

amine to form the corresponding amide.
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Detailed step-by-step protocols with specific reagents, solvents, and reaction conditions would

be extracted from the full-text scientific literature.

Pharmacological Assay Protocols
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds

for the sigma-1 receptor.

Membrane Preparation: Prepare membrane homogenates from a suitable source (e.g., cell

lines expressing the sigma-1 receptor or animal tissue).

Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1

receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound.

Incubation: Incubate the plate to allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound

from unbound radioligand.

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation

counter.

Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that inhibits

50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).

Experimental Protocol: NaV1.7 Electrophysiology Assay

This protocol describes the use of patch-clamp electrophysiology to measure the inhibition of

NaV1.7 channels.

Cell Culture: Use a cell line stably expressing the human NaV1.7 channel (e.g., HEK293

cells).

Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration on a

single cell.
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Voltage Protocol: Apply a voltage protocol to elicit NaV1.7 currents. This typically involves

holding the cell at a negative membrane potential and then depolarizing it to activate the

channels.

Compound Application: Perfuse the test compound at various concentrations onto the cell

and record the resulting changes in the NaV1.7 current.

Data Analysis: Measure the peak inward current at each compound concentration and

calculate the IC₅₀ value for the inhibition of the NaV1.7 channel.
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Experimental Workflow: Radioligand Binding Assay
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Caption: Workflow for a competitive radioligand binding assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1205683?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simplified Sigma-1 Receptor Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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